

Spectroscopic Signature of 3-Methoxy-2,2-dimethyloxirane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-2,2-dimethyloxirane

Cat. No.: B1580805

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Introduction

3-Methoxy-2,2-dimethyloxirane (CAS No. 26196-04-3) is a substituted epoxide, a class of heterocyclic compounds recognized for their high reactivity and utility as synthetic intermediates. The molecule, with a molecular formula of $C_5H_{10}O_2$ and a molecular weight of 102.13 g/mol, features a strained three-membered oxirane ring, a gem-dimethyl group at the C2 position, and a methoxy substituent at the C3 position.^[1] This unique substitution pattern governs its chemical behavior, particularly in nucleophilic ring-opening reactions, making it a valuable building block in organic synthesis.

A thorough understanding of the spectroscopic characteristics of **3-Methoxy-2,2-dimethyloxirane** is paramount for reaction monitoring, quality control, and structural verification. This guide provides a detailed analysis of its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, offering field-proven insights for researchers, scientists, and professionals in drug development.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and fragmentation pattern upon ionization. For **3-Methoxy-2,2-dimethyloxirane**, Electron Ionization (EI) is a standard method that imparts high energy to the molecule, leading to predictable bond cleavages.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A generalized protocol for acquiring an EI mass spectrum involves the following self-validating steps:

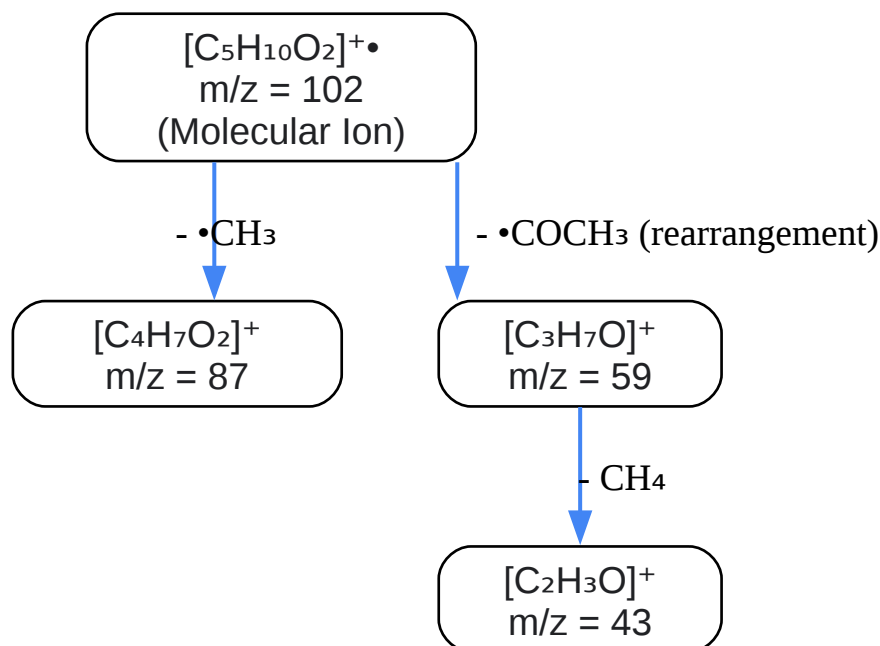
- **Sample Introduction:** A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via a direct insertion probe or a gas chromatograph (GC) inlet.
- **Ionization:** The sample is vaporized and enters the ion source, where it is bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy molecular ion ($M^{+\bullet}$).
- **Mass Analysis:** The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots the relative abundance of ions versus their m/z value.
- **Calibration:** The mass analyzer is calibrated using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy throughout the experiment.

Fragmentation Pathway and Data Interpretation

The mass spectrum for **3-Methoxy-2,2-dimethyloxirane** is available through the NIST Chemistry WebBook.^[1] The fragmentation is driven by the energetic instability of the molecular ion and the inherent strain of the oxirane ring.

- **Molecular Ion ($M^{+\bullet}$):** The molecular ion is expected at an m/z of 102, corresponding to the molecular weight of the compound. Its observation confirms the identity of the molecule.
- **Key Fragmentation:** The primary fragmentation pathways involve the cleavage of bonds adjacent to the oxygen atoms and the loss of stable neutral fragments. A significant fragmentation is the loss of a methyl radical ($\bullet\text{CH}_3$) from the gem-dimethyl group, leading to a stable cation at m/z 87. Another characteristic fragmentation is the cleavage of the C-C bond of the oxirane ring and subsequent rearrangements.

Below is a proposed fragmentation pathway for **3-Methoxy-2,2-dimethyloxirane** under EI conditions.



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Caption: Proposed EI-MS fragmentation of **3-Methoxy-2,2-dimethyloxirane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both 1H and ^{13}C NMR spectra provides unambiguous structural confirmation. While experimental data from a public database is not readily available, a robust prediction based on established principles of chemical shifts and spin-spin coupling for epoxides and ethers provides a reliable reference.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$). Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.
- **Data Acquisition:** Place the NMR tube in the spectrometer. Acquire the 1H spectrum, followed by the ^{13}C spectrum. Standard experiments like DEPT (Distortionless Enhancement by

Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ carbons.

- Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and integrated.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals, all of which would be singlets due to the absence of adjacent protons for coupling.

Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Rationale
~3.40	Singlet	3H	-OCH ₃	Protons of the methoxy group are deshielded by the adjacent oxygen atom.
~3.10	Singlet	1H	CH-O	The proton on the oxirane ring (C3) is significantly deshielded by two adjacent oxygen atoms.
~1.30	Singlet	3H	-CH ₃	One of the two equivalent methyl groups at the C2 position.
~1.25	Singlet	3H	-CH ₃	The second of the two equivalent methyl groups at the C2 position.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments in the molecule.

Predicted Chemical Shift (δ , ppm)	Carbon Type	Assignment	Rationale
~70.0	CH	C3-O	The C3 carbon is bonded to two oxygen atoms, resulting in a significant downfield shift.
~60.0	C	C2(CH ₃) ₂	The quaternary C2 carbon of the oxirane ring is also deshielded by the ring oxygen.
~58.0	CH ₃	-OCH ₃	The carbon of the methoxy group is in a typical range for an ether.
~22.0	CH ₃	-C(CH ₃) ₂	The carbons of the gem-dimethyl groups are in the typical aliphatic region.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Background Spectrum:** An initial spectrum of the empty sample holder (or pure solvent) is taken to serve as the background.
- **Sample Spectrum:** The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument's software automatically subtracts the background spectrum.
- **Data Analysis:** The resulting transmittance or absorbance spectrum is analyzed to identify characteristic absorption bands.

Predicted IR Absorption Bands

The IR spectrum of **3-Methoxy-2,2-dimethyloxirane** would be characterized by the following key absorptions:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
2990-2950 cm ⁻¹	C-H Stretch	Aliphatic (sp ³ C-H from methyl groups)
~1250 cm ⁻¹	C-O-C Stretch	Asymmetric stretch of the oxirane ring
~1100 cm ⁻¹	C-O Stretch	Ether linkage (-OCH ₃)
~870 cm ⁻¹	C-O-C Stretch	Symmetric stretch ("ring breathing") of the oxirane ring

The absence of a broad absorption band between 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups, distinguishing the epoxide from its ring-opened hydrolysis products.

Summary and Conclusion

The collective analysis of MS, NMR, and IR spectra provides a comprehensive and unambiguous structural characterization of **3-Methoxy-2,2-dimethyloxirane**. The mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns.

NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, namely the epoxide and ether moieties.

The following diagram summarizes the key spectroscopic data correlated with the molecular structure.

Caption: Summary of key spectroscopic data for **3-Methoxy-2,2-dimethyloxirane**.

This guide serves as an authoritative reference for the spectroscopic identification and characterization of **3-Methoxy-2,2-dimethyloxirane**, empowering scientists to utilize this versatile building block with confidence in their research and development endeavors.

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References

- 1. 3-Methoxy-2,2-dimethyloxirane [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Signature of 3-Methoxy-2,2-dimethyloxirane: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580805#3-methoxy-2-2-dimethyloxirane-spectroscopic-data-nmr-ir-ms>]

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Phone: (601) 213-4426

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